molecular formula C8H7FO3 B1304897 Methyl 5-fluoro-2-hydroxybenzoate CAS No. 391-92-4

Methyl 5-fluoro-2-hydroxybenzoate

Cat. No. B1304897
CAS RN: 391-92-4
M. Wt: 170.14 g/mol
InChI Key: DGHBWVVOJLVMFF-UHFFFAOYSA-N
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Description

Methyl 5-fluoro-2-hydroxybenzoate is a chemical compound that has been the subject of various research studies due to its potential applications in medical and chemical fields. The compound is characterized by the presence of a fluorine atom and a hydroxyl group attached to a benzene ring, which is further esterified with a methyl group.

Synthesis Analysis

The synthesis of related compounds has been explored in several studies. For instance, a procedure for synthesizing a compound with a similar structure, 4-(4-([11C]methoxyphenyl)-(5-fluoro-2-hydroxyphenyl)-methylene-aminobutyric acid, was developed using O-methylation and a subsequent Schiff reaction . Another study described an efficient large-scale synthesis of a compound with a similar fluoro and hydroxy substitution pattern on the benzene ring, which involved a six-step process starting with commercially available compounds . Additionally, an optimal synthesis route for Methyl 2-amino-5-fluorobenzoate was presented, which involved nitrification, esterification, and hydronation of 3-fluorobenzoic acid .

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using various techniques. For example, the single crystal X-ray structure of methyl 4-hydroxybenzoate was determined, and extensive intermolecular hydrogen bonding was observed . In another study, the title compound, Methyl 5-(2-bromoacetyl)-2-propoxybenzoate, was synthesized, and its planar molecular structure was described, with a dihedral angle between the phenyl ring and the ester group .

Chemical Reactions Analysis

The chemical reactivity of compounds with similar structures has been investigated. For instance, 2-Hydroxy-N'-(4-fluorobenzoyl)benzohydrazide was synthesized using microwave-aided hydrazinolysis, followed by acylation . Another study synthesized a compound via a coupling reaction using dicyclohexyl carbodiimide, which was fast and yielded quantitative results .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with similar structures to Methyl 5-fluoro-2-hydroxybenzoate have been studied. An energetic study of 5-fluoro-2-methylbenzoxazole and 5-fluoro-2-methylbenzothiazole provided insights into their enthalpies of formation in both condensed and gaseous states . Additionally, computational calculations were used to estimate gas-phase basicities and proton affinities . The experimental and computational thermochemical properties of these compounds were also investigated, providing valuable data for understanding their stability and reactivity .

Scientific Research Applications

Fluorescent Sensing and Imaging

  • Methyl 3,5-bis((E)-(2-hydroxyphenylimino)methyl)-4-hydroxybenzoate, a derivative, has been used as a highly selective and sensitive fluorescent sensor for detecting Al3+ ions. Its application extends to living cell imaging, particularly in human cervical HeLa cancer cell lines (Ye et al., 2014).

Environmental Biodegradation

  • In environmental studies, fluorinated compounds like 5-fluoro-4-hydroxy-2-methylbenzoic acid have been used to trace the degradation pathways of pollutants like m-Cresol in methanogenic consortia, indicating demethylation reactions (Londry & Fedorak, 1993).

Antimicrobial Activity

  • Fluorine-containing compounds such as 1-(3,4-difluorophenyl)-4-(5-fluoro-2-hydroxybenzoyl)-1H-pyrazole have demonstrated significant antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents (Gadakh et al., 2010).

Chemical Synthesis and Drug Development

  • Methyl 5-[2-(2,5-Dimethoxyphenyl)ethyl]-2-hydroxybenzoate, a novel chemical entity, was synthesized for potential treatment of hyperproliferative disorders and cancer (Kucerovy et al., 1997).

Cancer Imaging Agents

  • Carbon-11 labeled fluorinated 2-arylbenzothiazoles, containing fluorinated derivatives similar to Methyl 5-fluoro-2-hydroxybenzoate, have been explored as potential PET cancer imaging agents due to their inhibitory activity against various cancer cell lines (Wang et al., 2006).

Drug Metabolism Studies

  • Studies have used 19F-NMR spectroscopy to investigate the metabolism and disposition of HIV integrase inhibitors, including compounds with structural similarities to Methyl 5-fluoro-2-hydroxybenzoate (Monteagudo et al., 2007).

Safety And Hazards

“Methyl 5-fluoro-2-hydroxybenzoate” may cause skin irritation, serious eye irritation, and respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

methyl 5-fluoro-2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO3/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGHBWVVOJLVMFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40382493
Record name Methyl 5-fluoro-2-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-fluoro-2-hydroxybenzoate

CAS RN

391-92-4
Record name Methyl 5-fluoro-2-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 5-fluoro-2-hydroxybenzoate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

5-Fluorosalicylic acid (272.6 g, 1.74 mol) was dissolved in methanol (1.3 L) to form a clear solution. Concentrated sulfuric acid (50 ml) was slowly added to the methanol solution with vigorous stirring. The solution was heated to reflux for 4 hours. Trimethyl orthoformate (200 ml) was added slowly to the reaction solution. 300 ml of solvents (methyl formate and methanol) was distilled off. The remaining reaction solution was heated at 66° C. (refluxing temperature) for 16 hours. HPLC analysis indicated that the reaction was complete. Reaction solution was cooled to ambient temperature. Solvent was removed under reduced pressure. The residue was partitioned between water (140 ml) and methylene chloride (220 ml). Organic layer was separated. Aqueous layer was extracted with methylene chloride (3×220 ml). The combined organic layer was washed with water (270 ml), brine (270 ml) and dried with MgSO4. The organic solution was concentrated to dryness to afford crude product (293.8 g). This crude material was used in the next step without further purification. 1H NMR (300 MHz, CDCl3) δ 3.96 (s, 3H), 6.94 (dd, 1H, J=4.5 Hz and J=9.0 Hz), 7.19 (m, 1H), 7.50 (dd, 1H, J=3.3 Hz and J=8.7 Hz), 10.508 (s, 1H).
Quantity
272.6 g
Type
reactant
Reaction Step One
Quantity
1.3 L
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
T Yamaguchi-Sasaki, T Kawaguchi, A Okada… - Bioorganic & Medicinal …, 2020 - Elsevier
… by the addition reaction of methyl 5-fluoro-2-hydroxybenzoate with an O-mesylated … synthesized by the substitution reaction of methyl 5-fluoro-2-hydroxybenzoate with an O-mesylated …
Number of citations: 4 www.sciencedirect.com
X Single Crystal - researchgate.net
… concentrated to give methyl 5-fluoro-2hydroxybenzoate (2.1 g, 76% yield) as a cream solid. … To a solution of methyl 5-fluoro-2-hydroxybenzoate (22.0 g, 129 mmol), but-3-yn-1-ol (10.0 g…
Number of citations: 2 www.researchgate.net
Y Yang, R Zhang, Z Li, L Mei, S Wan… - Journal of medicinal …, 2020 - ACS Publications
… To a solution of compound 91 (13.42 g, 35 mmol) in DMF (30 mL) were added methyl 5-fluoro-2-hydroxybenzoate (92, 5.95 g, 35 mmol) and K 2 CO 3 (9.67 g, 70 mmol) at room …
Number of citations: 87 pubs.acs.org
H Gao, JY Zhang, LJ Zhao, YY Guo - Bioorganic Chemistry, 2023 - Elsevier
… Ring opening of sulfamide (ZOTI-002) attacked by methyl 5-fluoro-2-hydroxybenzoate (ZOTI-001), followed by reduction of the ester group with LiBH 4 , give the alcohol ZOTI-004. Next, …
Number of citations: 3 www.sciencedirect.com
H Zeng - 2023 - search.proquest.com
Design, Synthesis, and Kinetic Study of the First Generation Phenyloxadiazole Compounds and the Second Generation Phenyloxadiazole Compounds and Highly Selective …
Number of citations: 2 search.proquest.com
A Babič, S Lamprianou, L Vinet, N Stransky-Heilkron… - Biomaterials, 2016 - Elsevier
The monitoring of diabetes mellitus, as it develops and becomes clinically evident, remains a major challenge for diagnostic imaging in clinical practice. Here we present a novel …
Number of citations: 12 www.sciencedirect.com
O Lerman, Y Tor, S Rozen - The Journal of Organic Chemistry, 1981 - ACS Publications
The new fluorinating reagent CH3COOF, which is prepared in situ from F2, is used for electrophilic aro-matic fluorinations of activated aromatic rings. Sir: Several methods dealing with …
Number of citations: 58 pubs.acs.org
A Hosomi, A Shirahata, Y Araki… - The Journal of Organic …, 1981 - ACS Publications
Metalated imines, hydrazones, and activated methylene compounds are acetonylated with 3-chloro-2-(trimethylsiloxy)-l-propene in high yield. Highly regioselective acetonylation at …
Number of citations: 33 pubs.acs.org

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